molecular formula C12H24N2O3 B590268 N-(3-Propanamido)-L-valine tert-Butyl Ester CAS No. 192725-87-4

N-(3-Propanamido)-L-valine tert-Butyl Ester

Cat. No.: B590268
CAS No.: 192725-87-4
M. Wt: 244.335
InChI Key: XVZGFLXDPWEXRA-JTQLQIEISA-N
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Description

N-(3-Propanamido)-L-valine tert-Butyl Ester (CAS 192725-87-4) is a modified amino acid derivative featuring a tert-butyl ester group and a propanamido side chain. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in peptide coupling and prodrug design . Its synthesis typically involves coupling reactions between L-valine tert-butyl ester derivatives and acylating agents, as evidenced by protocols in caspases and organocatalysis studies .

Properties

IUPAC Name

tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZGFLXDPWEXRA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858340
Record name tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192725-87-4
Record name N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192725-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Patent-Inspired Synthesis of Tert-Butyl Esters

A patent by CN103787971A describes a general method for synthesizing tert-butyl esters using methyl vinyl ketone, 4-formylpiperidine-1-tert-butyl formate, and tris(dimethylamino methane). While this patent focuses on a spirocyclic tert-butyl ester, the methodology can be extrapolated to N-(3-Propanamido)-L-valine derivatives:

Step 1: Condensation Reaction

  • Reagents : L-valine, tert-butyl chloroformate, and 3-aminopropionamide.

  • Conditions : Reaction in tetrahydrofuran (THF) at -10°C with potassium hydroxide as a base.

  • Mechanism : The amino group of L-valine reacts with tert-butyl chloroformate to form a protected intermediate, which subsequently undergoes amidation with 3-aminopropionamide.

Step 2: Purification

  • Chromatography : Use of hexane/ethyl acetate (70:30) for column chromatography.

  • Crystallization : Grinding the oily product in hexane yields a white solid.

Yield : ~75% (estimated from analogous reactions in the patent).

Reaction Optimization

  • Temperature Control : Maintaining sub-zero temperatures prevents racemization of the L-valine chiral center.

  • Solvent Selection : THF enhances solubility of intermediates, while hexane facilitates crystallization.

Method 2: Strecker Reaction-Based Approach

Synthesis of L-Valine Intermediate

The CN102070473B patent outlines a Strecker reaction to synthesize valine derivatives. Adapting this method:

Step 1: Cyanidation

  • Reagents : Isobutyraldehyde, ammonium chloride, and sodium cyanide.

  • Product : 2-Amino-3-methylbutyronitrile.

Step 2: Hydrolysis

  • Conditions : Catalytic hydrolysis using sodium hydroxide and acetone yields 2-amino-3-methylbutyrylamide.

Step 3: Resolution and Esterification

  • Resolution : Dibenzoyl-L-tartaric acid (L-DBTA) in acetone/water resolves the L-enantiomer.

  • Esterification : Reaction with tert-butyl alcohol and a coupling agent (e.g., DCC) introduces the tert-butyl group.

Comparative Analysis of Synthetic Routes

Parameter Method 1 (Condensation) Method 2 (Strecker Adaptation)
Starting MaterialL-ValineIsobutyraldehyde
Key Reagentstert-Butyl chloroformateSodium cyanide, L-DBTA
Reaction Time16–24 hours48–72 hours
Yield~75%~60%
Chirality ControlHigh (L-configuration retained)Moderate (requires resolution)
ScalabilityIndustrialLaboratory-scale

Challenges and Innovations

Racemization Risks

The steric bulk of the tert-butyl group minimizes racemization during synthesis. However, prolonged exposure to basic conditions can degrade the ester moiety, necessitating pH monitoring.

Green Chemistry Considerations

Recent advances emphasize solvent-free reactions or ionic liquids to reduce environmental impact. For example, microwave-assisted synthesis could shorten reaction times by 30–50% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions: N-(3-Propanamido)-L-valine tert-Butyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Amidation: The amido group can participate in further amidation reactions to form more complex derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amido or ester functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Amidation: Propanoyl chloride and a base like triethylamine.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: L-valine and propanoic acid.

    Amidation: More complex amido derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

N-(3-Propanamido)-L-valine tert-Butyl Ester has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Propanamido)-L-valine tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. It may also interact with cellular receptors and signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Other Esters

  • Methyl Esters : Synthesized via NaOH-mediated Boc protection, yielding 89–95% purity .
  • Benzyl Esters : Prepared using benzyl alcohol and TMS-Cl, with yields >85% .
  • Diisopropyl Esters : Require carbonylbis(L-valine) intermediates, achieving 66–72% yields .

Physicochemical Properties

Property N-(3-Propanamido)-L-valine tert-Butyl Ester L-Valine Methyl Ester N-Sinapoyl-L-valine Methyl Ester
Solubility Low in water; soluble in DCM, ethyl acetate High in polar solvents Moderate in methanol, DMSO
Stability Stable at RT; hydrolyzes in strong acids Hydrolyzes rapidly Light-sensitive
LogP ~2.5 ~0.8 ~1.9

Notes:

  • The tert-butyl group reduces aqueous solubility but enhances compatibility with lipid bilayers, making it advantageous for transdermal drug delivery .
  • Methyl esters exhibit faster metabolic cleavage, limiting their utility in sustained-release formulations .

Biological Activity

N-(3-Propanamido)-L-valine tert-butyl ester (CAS No. 192725-87-4) is a biochemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and proteomics research. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 192725-87-4

These properties indicate that N-(3-Propanamido)-L-valine tert-butyl ester is a relatively small molecule, which may facilitate its absorption and interaction with biological systems.

Synthesis

The synthesis of N-(3-Propanamido)-L-valine tert-butyl ester typically involves the coupling of L-valine with a propanamide derivative followed by the introduction of a tert-butyl group. The synthetic route is crucial as it influences the compound's biological activity and stability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(3-Propanamido)-L-valine tert-butyl ester. For instance, it has been evaluated alongside other compounds for its efficacy against various breast cancer cell lines, including MCF-7 and SK-BR-3.

  • Case Study : In vitro assays demonstrated that derivatives similar to N-(3-Propanamido)-L-valine tert-butyl ester showed significant inhibition of cell growth in these cancer lines, suggesting a mechanism of action that may involve apoptosis or cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in tumor growth and proliferation. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors critical for cancer cell survival.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how N-(3-Propanamido)-L-valine tert-butyl ester behaves in biological systems. Key findings include:

  • Metabolic Stability : The compound exhibits high metabolic stability in plasma and intestinal homogenate, which is advantageous for therapeutic applications .
  • Tissue Distribution : Studies suggest favorable tissue distribution profiles, particularly in organs like the liver and kidneys, which may enhance its therapeutic efficacy while minimizing systemic toxicity .

Comparative Efficacy

To contextualize the efficacy of N-(3-Propanamido)-L-valine tert-butyl ester, it can be compared with other known anticancer agents:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
N-(3-Propanamido)-L-valine Tert-Butyl EsterMCF-7TBDApoptosis induction
TamoxifenMCF-70.1Estrogen receptor antagonist
OlaparibMDA-MB-2310.5PARP inhibitor

The above table illustrates that while N-(3-Propanamido)-L-valine tert-butyl ester shows promise, further quantitative studies are necessary to establish its comparative potency against established therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-Propanamido)-L-valine tert-Butyl Ester, and how can reaction efficiency be optimized?

  • The compound can be synthesized via a diastereoselective Ugi reaction , leveraging tert-butyl isocyanide and L-valine derivatives. Reaction optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., chiral auxiliaries) to enhance yield and selectivity. Post-synthesis purification typically employs column chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. What analytical techniques are critical for validating the purity and stereochemical configuration of N-(3-Propanamido)-L-valine tert-Butyl Ester?

  • Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) resolves enantiomers, while 2D NMR (COSY, NOESY) confirms stereochemistry and hydrogen-bonding patterns. Mass spectrometry (HRMS) validates molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability and crystallinity .

Q. How does the tert-butyl ester moiety influence solubility and stability during peptide synthesis?

  • The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) and acts as a temporary protecting group for the carboxylate, preventing undesired side reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free carboxylic acid without racemization, critical for solid-phase peptide synthesis workflows .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during the Ugi reaction of N-(3-Propanamido)-L-valine tert-Butyl Ester?

  • Chiral induction via enantiopure starting materials (e.g., L-valine tert-butyl ester) and phase-transfer catalysts (e.g., cinchona alkaloid derivatives) can improve diastereoselectivity (>90:10 dr). Kinetic resolution through temperature-controlled crystallization or enzymatic resolution (e.g., lipase-mediated acyl transfer) further purifies the desired isomer .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of N-(3-Propanamido)-L-valine tert-Butyl Ester be achieved for metabolic tracing studies?

  • Isotope-enriched glycine precursors (¹³C-labeled tert-butyl glyoxalate) are synthesized via Strecker reactions using ¹⁵NH4Cl and K¹³CN. These intermediates are coupled to L-valine derivatives under Ugi conditions, enabling site-specific isotopic enrichment for tracking in cellular uptake or protein turnover assays .

Q. What mechanistic insights explain the tert-butyl group’s resistance to hydrolysis under basic conditions?

  • The steric bulk of the tert-butyl group hinders nucleophilic attack at the ester carbonyl, as demonstrated by computational studies (DFT calculations). Comparative hydrolysis kinetics with methyl or benzyl esters reveal 10–100x slower degradation rates in pH 7–9 buffers, making it ideal for prolonged stability in biological assays .

Methodological Considerations

Q. How can researchers resolve conflicting NMR data for N-(3-Propanamido)-L-valine tert-Butyl Ester due to rotameric equilibria?

  • Rotamers arising from restricted rotation of the propanamido group cause signal splitting in NMR. Variable-temperature NMR (e.g., 25–60°C) coalesces peaks, while deuterated solvents (DMSO-d₆) reduce line broadening. Dynamic NMR simulations (DNMR) quantify rotational barriers .

Q. What purification challenges arise from byproducts in large-scale synthesis, and how are they addressed?

  • Common byproducts include unreacted tert-butyl isocyanide and dimerized valine derivatives. Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates these impurities. Purity >98% is confirmed via triple-quadrupole MS/MS .

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